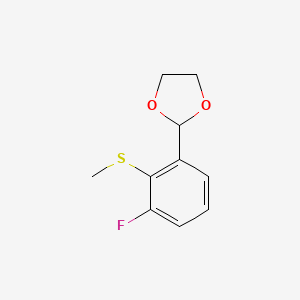
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is an organic compound known for its unique physical and chemical properties It features a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the fluorine and methylthio substituents on the phenyl ring. Common synthetic routes include:
Cyclization Reactions: The formation of the dioxolane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.
Substitution Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiomethylating agents like methylthiolate salts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other heteroatoms.
Applications De Recherche Scientifique
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and methylthio substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Bromo-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Fluoro-2-(ethylthio)phenyl)-1,3-dioxolane
Uniqueness
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the dioxolane ring makes it a versatile compound with diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H11FO2S |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO2S/c1-14-9-7(3-2-4-8(9)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 |
Clé InChI |
FHWJIOGHTZLORV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=C1F)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


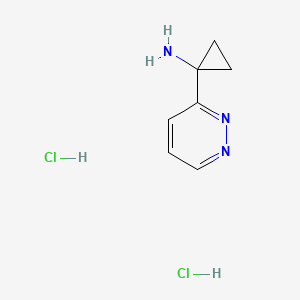




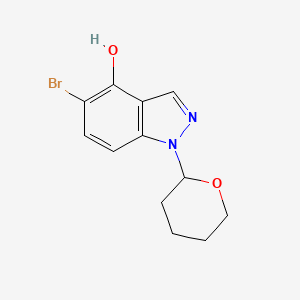
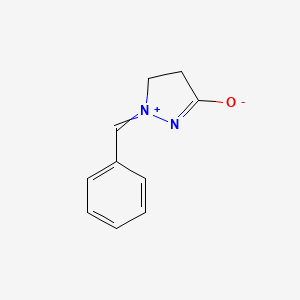
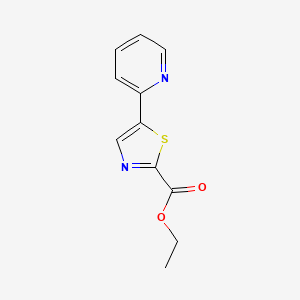
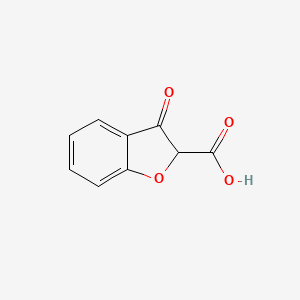
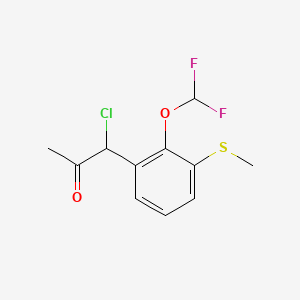

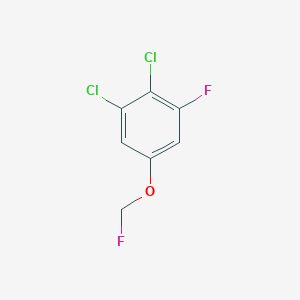

![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
